molecular formula C18H11ClN2S B3034934 2-[(4-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile CAS No. 252058-86-9

2-[(4-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile

Cat. No.: B3034934
CAS No.: 252058-86-9
M. Wt: 322.8 g/mol
InChI Key: DUSDIFJZYWOHCM-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile (2CSPN) is a synthetic compound that has found a variety of uses in the scientific community. In particular, it has been used in organic synthesis, as a model compound for studying the mechanism of action of pharmaceuticals, and as a tool for investigating the biochemical and physiological effects of drugs.

Scientific Research Applications

  • Anti-tubercular Agent : A study by Manikannan et al. (2010) demonstrated that derivatives of 2-[(4-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile have significant anti-tubercular properties, inhibiting Mycobacterium tuberculosis effectively.

  • Cytotoxicity Assay : Research by Mabkhot et al. (2016) on a related compound showed it to be non-toxic in cytotoxicity assays against PC-3 and HeLa cell lines, suggesting potential for safe therapeutic applications.

  • Vibrational Spectroscopy : A study by Mary et al. (2022) used vibrational spectroscopy to analyze the structure of a similar compound, providing insight into its stereo-electronic interactions and stability, which is crucial for the development of pharmaceutical agents.

  • Anti-Inflammatory Properties : Karande and Rathi (2017) synthesized derivatives with potential anti-inflammatory activity, indicating a possible use in treating inflammation-related conditions.

  • Synthesis of Functionalized Pyrans : The work of Kumar et al. (2013) involved synthesizing highly functionalized pyrans from 1-[(4-chlorophenyl)sulfanyl]acetone, showcasing a method for creating novel compounds with potential pharmacological applications.

  • Crystal Structure Analysis : Hosseinzadeh et al. (2021) conducted a crystal structure analysis of a closely related compound, providing valuable information for understanding its chemical and pharmacological properties.

  • Antitrypanosomal and Antimalarial Activities : Research by Parveen et al. (2005) found that analogues of 2-chlorophenyl phenyl sulfides showed strong antitrypanosomal and antimalarial activities, suggesting potential as treatments for these diseases.

  • Antiviral Activity : A study by Chen et al. (2010) synthesized derivatives with certain anti-tobacco mosaic virus activity, indicating possible use as antiviral agents.

  • Fluorescent Property and Thermal Stability : Suwunwong et al. (2013) synthesized a compound exhibiting blue fluorescence and high thermal stability, which could have applications in material science or bioimaging.

  • Use in Polyimides : The research by Tapaswi et al. (2015) synthesized transparent polyimides with high refractive indices using thiophenyl-substituted benzidines, hinting at potential uses in optoelectronic applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2S/c19-15-7-9-16(10-8-15)22-18-14(12-20)6-11-17(21-18)13-4-2-1-3-5-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSDIFJZYWOHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701200313
Record name 2-[(4-Chlorophenyl)thio]-6-phenyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701200313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252058-86-9
Record name 2-[(4-Chlorophenyl)thio]-6-phenyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252058-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Chlorophenyl)thio]-6-phenyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701200313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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